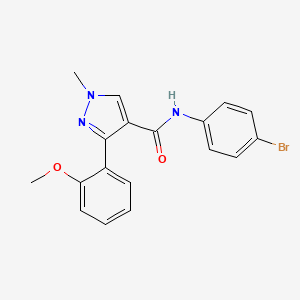![molecular formula C16H21NO3 B7662217 [1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone](/img/structure/B7662217.png)
[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its properties, mechanism of action, and potential advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of [1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone has been studied in detail. The compound has been reported to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has been reported to interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. The compound has been reported to exhibit antioxidant activity, which could be beneficial in preventing oxidative damage to cells. It has also been reported to exhibit anti-inflammatory activity, which could be beneficial in preventing inflammation-related diseases. In addition, the compound has been reported to exhibit neuroprotective activity, which could be beneficial in preventing neurodegenerative diseases.
実験室実験の利点と制限
[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has been reported to exhibit various biological activities, making it a potentially useful tool in scientific research. However, the compound has also been reported to exhibit low solubility in water, which could limit its use in certain experiments.
将来の方向性
There are several future directions for the study of [1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone. One potential direction is the study of the compound's potential use as a ligand in coordination chemistry. Another potential direction is the study of the compound's potential use as a chiral auxiliary in asymmetric synthesis. Additionally, the compound's potential use as a therapeutic agent for various diseases could be further explored. Finally, the development of more efficient synthesis methods for the compound could also be a future direction for research.
合成法
The synthesis of [1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone has been achieved using different methods. One of the methods involves the reaction of 1,2,3,4-tetrahydroisoquinoline with formaldehyde and subsequent cyclization with 2,3-epoxypropanol. Another method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with formaldehyde and subsequent cyclization with ethylene oxide. Both methods have been reported to yield the desired product in good yields.
科学的研究の応用
[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone has been studied for its potential applications in various scientific research fields. The compound has been reported to exhibit antimicrobial, antifungal, and antiviral activities. It has also been studied for its potential anticancer properties. The compound has been reported to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, the compound has been studied for its potential use as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
特性
IUPAC Name |
[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-11-14-13-6-2-1-5-12(13)8-9-17(14)16(19)15-7-3-4-10-20-15/h1-2,5-6,14-15,18H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTCYBRBNNBUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C(=O)N2CCC3=CC=CC=C3C2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(1-cyclopropylcyclopropyl)methyl]-3-[(1S)-1-(3-hydroxyphenyl)ethyl]urea](/img/structure/B7662135.png)

![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B7662148.png)
![N-[2-[[2-(4-ethylphenyl)-1,3-thiazol-4-yl]methoxy]phenyl]acetamide](/img/structure/B7662158.png)
![2-[(4-Cyclopropyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-methoxy-3,5-dimethylpyridine](/img/structure/B7662162.png)
![4-[(2,5-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7662170.png)
![2-[4-(6-Ethoxypyrimidin-4-yl)piperazin-1-yl]butan-1-ol](/img/structure/B7662182.png)

![3-chloro-N-[4-(dimethylamino)-4-oxobutyl]-5-(trifluoromethyl)benzamide](/img/structure/B7662190.png)
![[3-Chloro-5-(trifluoromethyl)phenyl]-[4-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7662201.png)
![(4-ethylthiadiazol-5-yl)-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B7662207.png)
![N-[6-(4-fluorophenoxy)pyridin-3-yl]-N'-methyl-N'-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7662219.png)
![N,N-dimethyl-2-[[5-(2-methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]aniline](/img/structure/B7662227.png)
![N-[(6-aminopyridin-3-yl)methyl]-N,5-dimethylquinazolin-4-amine](/img/structure/B7662234.png)
